(1R,3S,6R)-3-(Hydroxymethyl)-4-azabicyclo[4.1.0]heptan-5-one
Description
The compound (1R,3S,6R)-3-(Hydroxymethyl)-4-azabicyclo[4.1.0]heptan-5-one is a bicyclic structure featuring a seven-membered ring system fused with an aziridine moiety (4-azabicyclo[4.1.0]heptan-5-one).
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C7H11NO2/c9-3-5-1-4-2-6(4)7(10)8-5/h4-6,9H,1-3H2,(H,8,10) |
InChI Key |
VGNYKLGDWGYNBO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC2C(=O)NC1CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This approach allows for the efficient and modular synthesis of the bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the production of (1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group at position 3 undergoes selective oxidation to form a ketone or carboxylic acid derivative.
Reduction Reactions
The ketone group at position 5 participates in stereospecific reductions:
Nucleophilic Additions
The ketone serves as an electrophilic site for nucleophilic attacks:
Notable examples:
-
Amine addition : Reacts with primary amines (e.g., methylamine) in ethanol/water to form Schiff bases (yield: 65–78%) .
-
Grignard reactions : Phenylmagnesium bromide adds to the ketone, producing a tertiary alcohol with 72% yield.
Cyclization and Ring-Opening
The bicyclic system undergoes controlled ring modifications:
Acid-Catalyzed Ring-Opening
Base-Mediated Rearrangements
Treatment with NaOH/MeOH induces ring expansion to an eight-membered lactam (yield: 58%) through a retro-aldol mechanism.
Functional Group Interconversion
The hydroxymethyl group participates in esterification and etherification:
Catalytic Hydrogenation
Selective hydrogenation of the cyclopropane ring:
Enzymatic Modifications
Biocatalysis enables stereospecific transformations:
Scientific Research Applications
Chemistry
In chemistry, (1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid serves as a valuable building block for the synthesis of complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology
In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions. Its bicyclic structure makes it a useful probe for investigating the binding sites of various biomolecules .
Medicine
In medicinal chemistry, (1R,4S,6R)-2-Oxo-3-azabicyclo[41Its structural features can be exploited to design molecules with specific biological activities .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its bicyclic structure provides a rigid framework that can enhance the mechanical and thermal stability of polymers and other materials .
Mechanism of Action
The mechanism of action of (1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Substituent Effects : Benzyloxy groups () enhance lipophilicity, whereas hydroxymethyl (target compound) or dihydroxy groups () improve solubility .
- Synthetic Yields : Hydrazine-mediated deprotection () achieves 78% yield, comparable to methods for oxabicyclo derivatives (e.g., uses TEA/BOP-Cl with 71% yield) .
Biological Activity
(1R,3S,6R)-3-(Hydroxymethyl)-4-azabicyclo[4.1.0]heptan-5-one is a bicyclic organic compound notable for its unique structural configuration and potential biological activities. This compound has been the focus of various studies due to its possible therapeutic applications in fields such as antimicrobial treatment, neuroprotection, and oncology.
- Molecular Formula : C7H9NO3
- Molar Mass : 155.15 g/mol
- CAS Number : 1228530-96-8
Biological Activities
Preliminary research indicates that this compound exhibits several biological activities:
1. Antimicrobial Properties
Studies suggest that compounds with similar structures can effectively inhibit various bacterial strains. The specific mechanisms of action may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
2. Neuroprotective Effects
Derivatives of bicyclic amines have shown promise in protecting neuronal cells from oxidative stress and apoptosis. This activity may be particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Cytotoxic Activity
Research indicates that this compound may induce apoptosis in certain cancer cell lines, suggesting potential applications in cancer therapy. The exact pathways involved are still under investigation but may include the activation of caspases and modulation of apoptotic signaling pathways.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
- Antimicrobial Mechanism : Potential inhibition of bacterial DNA synthesis or enzyme activity.
- Neuroprotective Mechanism : Modulation of oxidative stress pathways and enhancement of neurotrophic factor signaling.
- Cytotoxic Mechanism : Induction of apoptosis through mitochondrial pathway activation.
Synthetic Routes
Various synthetic methods have been developed to produce this compound while maintaining stereochemistry and yield:
- Starting Materials : Common precursors include simple amines and aldehydes.
- Reagents Used : Catalysts such as Lewis acids or bases may be employed to facilitate reactions.
- Reaction Conditions : Temperature and pH control are crucial for optimizing yields.
Q & A
Q. What are the optimized synthetic routes for scalable production of (1R,3S,6R)-3-(hydroxymethyl)-4-azabicyclo[4.1.0]heptan-5-one?
A scalable synthesis was achieved via a nine-step route starting from a commercially available chiral lactone. Key improvements include an epimerization/hydrolysis step to recycle undesired diastereomers, avoiding tedious chromatographic separations. The process yields 43% overall, with critical steps involving stereochemical control during ring closure and functional group transformations. Reaction scalability was validated at the kilogram scale .
Q. How can researchers validate the stereochemical purity of this compound during synthesis?
Stereochemical validation requires a combination of chiral HPLC (e.g., using a Chiralpak® column with hexane/isopropanol mobile phase) and nuclear Overhauser effect (NOE) NMR experiments. For example, NOE correlations between the hydroxymethyl proton (δ ~3.8 ppm) and adjacent bicyclic protons confirm the (1R,3S,6R) configuration. High-resolution mass spectrometry (HRMS) further confirms molecular integrity .
Q. What analytical techniques are recommended for characterizing intermediates and final products?
Key techniques include:
- 1H/13C NMR : To confirm regiochemistry and detect impurities (e.g., diastereomers).
- HRMS (ESI) : For exact mass verification (e.g., [M+H]+ calculated vs. observed).
- IR spectroscopy : To track functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the azabicyclo ketone).
- Polarimetry : To monitor optical rotation consistency with reported enantiomeric purity .
Advanced Research Questions
Q. How can diastereomeric byproducts be minimized during bicyclic ring formation?
Epimerization strategies are critical. For example, basic hydrolysis of an intermediate lactam under controlled pH (e.g., NaOMe/MeOH) enables equilibration of diastereomers, favoring the thermodynamically stable (1R,3S,6R) configuration. Kinetic trapping via selective crystallization or solvent-mediated phase separation further enhances purity .
Q. What structure-activity relationship (SAR) hypotheses can be tested for this compound’s pharmacological potential?
SAR studies should focus on:
- Hydroxymethyl group : Replace with carboxyl or amine groups to assess solubility/bioactivity.
- Bicyclic ring size : Compare 4.1.0 heptane systems with 3.2.0 analogs (e.g., tert-butyl derivatives in ) to evaluate ring strain and target binding.
- Substituent stereochemistry : Synthesize (1S,3R,6S) enantiomers to isolate stereospecific effects. Biological assays (e.g., enzyme inhibition, bacterial growth assays) can validate hypotheses .
Q. What computational methods support conformational analysis of this rigid bicyclic system?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model energy-minimized conformers and predict NMR chemical shifts. Molecular docking studies (e.g., AutoDock Vina) may identify potential binding modes with biological targets like penicillin-binding proteins or orexin receptors, leveraging structural analogs from pharmacological studies .
Q. How can researchers resolve discrepancies in reported synthetic yields for similar azabicyclo compounds?
Yield variations often arise from:
- Reaction scale : Pilot-scale reactions may suffer from inefficient mixing or heat transfer vs. small batches.
- Purification methods : Crystallization efficiency vs. column chromatography losses.
- Starting material quality : Residual moisture in chiral lactones can derail ring-closing steps. Systematic DOE (design of experiments) approaches optimize parameters like temperature, solvent polarity, and catalyst loading .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
